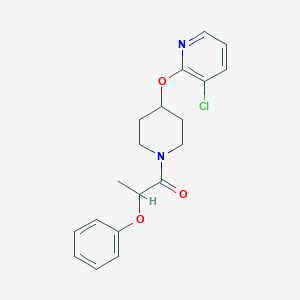

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c1-14(24-15-6-3-2-4-7-15)19(23)22-12-9-16(10-13-22)25-18-17(20)8-5-11-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDVSIVBAOJMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Chloropyridinyl Intermediate: This involves the chlorination of pyridine to introduce the chlorine atom at the 3-position.

Coupling with Piperidine: The chloropyridinyl intermediate is then reacted with piperidine to form the 3-chloropyridin-2-yloxy-piperidine intermediate.

Formation of the Final Compound: The intermediate is then coupled with phenoxypropanone under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloropyridinyl position.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules identified in the provided evidence, focusing on structural features, physicochemical properties, and inferred biological relevance.

1-(Piperidin-2-yl)propan-1-one (FDB000738)

Structure: A simpler derivative with a propanone group directly attached to the piperidine ring at the 2-position. Key Differences:

- Substituents: Lacks the phenoxy and chloropyridinyloxy groups present in the target compound.

- Lipophilicity: The absence of aromatic substituents (e.g., phenoxy) likely reduces lipophilicity compared to the target molecule .

- Steric Effects : The smaller substituents may allow for greater conformational flexibility and reduced steric hindrance in binding interactions.

(2E,4E)-Hexa-2,4-dienoic Acid (FDB001076)

Structure : An unsaturated carboxylic acid with conjugated double bonds.

Key Differences :

- Functional Groups : Contains a carboxylic acid group instead of a ketone or ether linkages.

- Reactivity : Conjugated dienes may participate in cycloaddition reactions, unlike the target compound’s ether and ketone functionalities .

Comparative Data Table

| Property | 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one | 1-(Piperidin-2-yl)propan-1-one | (2E,4E)-Hexa-2,4-dienoic Acid |

|---|---|---|---|

| Molecular Formula | C₂₃H₂₃ClN₂O₃ (calculated) | C₈H₁₅NO (calculated) | C₆H₈O₂ (calculated) |

| Molecular Weight | ~422.9 g/mol | ~141.2 g/mol | ~112.1 g/mol |

| Key Functional Groups | Piperidine, ketone, phenoxy, chloropyridinyloxy | Piperidine, ketone | Carboxylic acid, conjugated diene |

| Lipophilicity (Inferred) | High (Cl and aromatic groups) | Moderate | Low (polar carboxylate) |

| Potential Applications | Kinase inhibition, CNS-targeted therapies | Intermediate in synthesis | Antimicrobial or anti-inflammatory |

Research Findings and Implications

- Structural Influence on Bioactivity : The chloropyridinyloxy group in the target compound may enhance selectivity for kinase targets compared to the simpler 1-(piperidin-2-yl)propan-1-one, as halogenated aromatics are common in kinase inhibitors .

- Synthetic Utility : 1-(Piperidin-2-yl)propan-1-one serves as a precursor in heterocyclic synthesis, whereas the target compound’s complexity necessitates multi-step functionalization.

- Reactivity Contrasts: The conjugated diene in hexa-2,4-dienoic acid enables Diels-Alder reactions, a feature absent in the ketone- and ether-dominated target molecule .

Biological Activity

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a chloropyridine moiety linked to a piperidine ring via an ether bond, with a phenoxypropanone side chain. Its molecular formula is , and it has a molecular weight of 366.8 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, often through enzyme inhibition or receptor modulation. The chloropyridine moiety is known for engaging with enzyme active sites, potentially leading to the inhibition of various biological pathways. The piperidine component enhances binding affinity, which may result in increased specificity towards certain targets.

Neuroprotective Effects

Research into related compounds indicates that they may possess neuroprotective qualities, particularly against neurodegenerative diseases. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels in the brain . This inhibition can lead to increased levels of dopamine and serotonin, potentially alleviating symptoms associated with Parkinson's disease and depression.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Potential Applications

Given its biological activity profile, this compound may hold promise in various therapeutic areas:

Medicinal Chemistry : As a potential drug candidate for anti-inflammatory and neuroprotective therapies.

Pharmaceutical Development : Its unique structure could be leveraged for the design of new drugs targeting specific diseases such as arthritis or neurodegenerative disorders.

Q & A

Q. Critical Conditions :

- Temperature control (<5°C) during substitution prevents side reactions.

- Anhydrous solvents and inert atmospheres (N₂/Ar) ensure reagent stability.

| Synthesis Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate formation | NaH, DCM, 0–5°C | ~65% | |

| Final coupling | EDCI/HOBt, DMF, RT | ~50% |

How can researchers characterize the structural conformation and purity of this compound?

Answer :

A multi-technique approach is essential:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm functional group connectivity and assess purity. For example, the piperidine protons appear as multiplet signals at δ 3.2–3.8 ppm .

- X-ray Crystallography : Resolve the 3D spatial arrangement, particularly the orientation of the chloropyridinyloxy group relative to the piperidine ring .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

| Technique | Application | Reference |

|---|---|---|

| NMR | Structural validation | |

| X-ray | 3D conformation | |

| HPLC-MS | Purity assessment |

How can reaction yields be optimized during the coupling step?

Answer :

Yield optimization requires:

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or peptide coupling agents (e.g., TBTU) to enhance electrophilic activation of the carbonyl group .

- Solvent Selection : Polar aprotic solvents like DMF improve reagent solubility, while additives (e.g., DMAP) reduce steric hindrance .

- Stoichiometric Ratios : Use a 1.2:1 molar ratio of the phenoxypropanone moiety to the intermediate to drive the reaction to completion .

Q. Example Optimization Table :

| Variable | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | TBTU (vs. EDCI) | +15% |

| Solvent | DMF (vs. THF) | +20% |

| Temperature | RT (vs. 40°C) | Avoids decomposition |

How to resolve contradictions in spectroscopic data for this compound?

Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) arise from dynamic stereochemistry or impurities. Mitigation strategies:

Variable Temperature (VT) NMR : Perform NMR at –40°C to slow piperidine ring inversion and clarify splitting patterns .

Computational Modeling : Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with DFT-calculated vibrational spectra to assign ambiguous peaks .

Column Chromatography : Purify using silica gel with ethyl acetate/hexane (3:7) to isolate stereoisomers or byproducts .

What reaction mechanisms govern functional group transformations in this compound?

Answer : Key mechanisms include:

- Nucleophilic Aromatic Substitution : The chloropyridine oxygen attacks the piperidine ring via an SNAr mechanism, facilitated by electron-withdrawing Cl .

- Amide Coupling : The phenoxypropanone carbonyl is activated by EDCI/HOBt to form a reactive ester intermediate, which undergoes nucleophilic acyl substitution with the piperidine nitrogen .

Q. Mechanistic Insights :

- NaH deprotonates the hydroxyl group, generating a strong nucleophile for substitution .

- Steric effects from the piperidine ring influence coupling efficiency; bulky groups require longer reaction times .

How can recrystallization protocols improve compound purity?

Answer : Recrystallization parameters:

- Solvent Pair Screening : Use ethanol/water (7:3) for high solubility at elevated temperatures and low solubility at 4°C .

- Gradient Cooling : Cool from 60°C to 4°C over 12 hours to form large, pure crystals.

- Yield vs. Purity Trade-off : Two recrystallizations increase purity from 90% to 99% but reduce yield by 20% .

| Protocol | Purity | Yield | Reference |

|---|---|---|---|

| Single recrystallization | 95% | 70% | |

| Double recrystallization | 99% | 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.